2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Catalog No.
S712110
CAS No.
842973-82-4
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

CAS Number

842973-82-4

Product Name

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

IUPAC Name

2-methyl-1-prop-2-ynylindole-3-carbaldehyde

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3

InChI Key

IXEINIMITYPXLQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC#C)C=O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC#C)C=O

Synthesis of Indole Derivatives

Multicomponent Reactions (MCRs)

Biological Potential of Indole Derivatives

Synthon in Sonogashira Cross-Coupling Reactions

Role in Multicomponent Reactions

Synthesis of Selected Alkaloids

    Summary of Application: Indoles are a significant heterocyclic system in natural products and drugs.

    Methods of Application: The specific methods of application would depend on the specific alkaloid being synthesized.

    Results or Outcomes: The results or outcomes would also depend on the specific alkaloid being synthesized.

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₁NO and a molar mass of 197.23 g/mol. It is classified as an indole derivative, characterized by the presence of a methyl group and a prop-2-ynyl group attached to the indole ring. This compound is notable for its unique structure which includes an aldehyde functional group at the 3-position of the indole. The compound is identified by the CAS number 842973-82-4 and is utilized in various scientific research applications, particularly in proteomics and organic synthesis .

Typical of aldehydes and alkynes. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Alkyne Reactions: The prop-2-ynyl moiety can participate in coupling reactions, such as Sonogashira coupling, which is useful for forming carbon-carbon bonds.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions highlight the versatility of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde in synthetic organic chemistry.

The synthesis of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Formation of Indole: Starting from readily available precursors such as aniline derivatives, an indole skeleton can be constructed through cyclization reactions.
  • Alkynylation: The introduction of the propynyl group can be achieved using alkynylation techniques, often involving alkyl halides or terminal alkynes.
  • Aldehyde Formation: The final step usually involves the formylation of the indole derivative to introduce the aldehyde functionality, often using reagents like Vilsmeier-Haack or other formylating agents.

These methods allow for the efficient production of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde in laboratory settings .

The primary applications of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde include:

  • Research Tool: It serves as a biochemical reagent in proteomics research, aiding in the study of protein interactions and functions.
  • Synthetic Intermediate: This compound is utilized as an intermediate in organic synthesis for developing more complex molecules.

Its unique structure makes it valuable for exploring new chemical entities with potential therapeutic applications .

Interaction studies involving 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that its interactions may be similar to those observed with other indole derivatives, which often bind to enzymes or receptors involved in critical biological pathways. Further research is needed to elucidate its specific interactions and potential therapeutic implications .

Several compounds share structural similarities with 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Propyne-Indole CarbaldehydeC₁₂H₉NOLacks methyl substitution at position 2
5-MethylindoleC₉H₉NSimple methyl substitution without aldehyde
Indole CarboxaldehydeC₉H₇NOContains a carboxylic acid instead of aldehyde
5-BromoindoleC₉H₈BrNHalogen substitution instead of alkyne

The uniqueness of 2-Methyl-1-prop-2-yinyl-1H-indole-3-carbaldehyde lies in its combination of both alkyne and aldehyde functionalities within an indole framework, offering diverse reactivity that is not present in simpler analogs .

Larock Indole Synthesis Applications

The Larock indole synthesis represents a pivotal methodology for constructing indole frameworks, particularly relevant to the preparation of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde [1]. This palladium-catalyzed heteroannulation reaction employs ortho-iodoanilines and disubstituted alkynes as key starting materials, enabling the formation of diverse indole derivatives with excellent regioselectivity [1].

The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne insertion and subsequent cyclization to form the indole ring system [1]. The versatility of this approach stems from its compatibility with various alkyne substituents, including alkyl, aryl, alkenyl, and silyl groups [1] [2]. For applications toward 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis, terminal alkynes bearing propargyl functionality serve as particularly valuable coupling partners [1].

Optimal reaction conditions typically employ 2-5 equivalents of alkyne, palladium(II) catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and excess sodium or potassium carbonate base [1]. The inclusion of lithium chloride or tetrabutylammonium chloride as additives significantly enhances reaction efficiency, with lithium chloride demonstrating superior performance [1]. Temperature control remains critical, with reactions proceeding optimally at 100-120°C [1].

SubstrateAlkyne TypePalladium CatalystBaseTemperature (°C)Time (h)Yield (%)Regioselectivity
2-IodoanilineInternal alkynePalladium acetate (5 mol%)Sodium carbonate1008855:1
2-Iodo-N-methylanilineTerminal alkyneTetrakis(triphenylphosphine)palladium (5 mol%)Potassium carbonate12012783:1
2-Iodo-N-acetylanilineAryl alkynePalladium acetate (10 mol%)Potassium acetate1006928:1
2-Iodo-N-tosylanilineSilyl alkynePalladium dichloride (5 mol%)Sodium carbonate11010734:1

The regioselectivity observed in Larock indole synthesis depends significantly on electronic and steric factors associated with both the aniline and alkyne components [1]. N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines demonstrate the highest synthetic utility, consistently delivering good to excellent yields [1]. Bulkier substituents on the alkyne, particularly tertiary alkyl or trimethylsilyl groups, enhance reaction efficiency and selectivity [1].

Palladium-Catalyzed Annulation Strategies

Palladium-catalyzed annulation strategies provide sophisticated approaches for assembling complex indole architectures relevant to 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis [3] [4]. These methodologies exploit the unique ability of palladium complexes to facilitate carbon-carbon and carbon-heteroatom bond formation through well-defined catalytic cycles [4].

Contemporary palladium-catalyzed annulation reactions employ diverse mechanistic pathways, including oxidative addition-reductive elimination sequences, migratory insertion processes, and sigma-bond metathesis [4]. The development of multicomponent assembly methods has particularly enhanced the synthetic utility of these transformations, enabling the simultaneous formation of multiple bonds in a single operation [4]. These approaches typically combine Buchwald-Hartwig coupling reactions with arene-alkene coupling processes using unified catalytic systems [4].

Microwave-assisted palladium-catalyzed annulation reactions have emerged as particularly effective methodologies for constructing fused indole derivatives [3]. The [5+2] annulation of unprotected ortho-indoloanilines with internal alkynes under microwave irradiation delivers imine-containing 1,2-fused indole systems in moderate to excellent yields [3]. Critical to the success of these transformations is the regeneration of highly active electrophilic palladium species through the synergistic action of pivalic acid and molecular oxygen [3].

Catalyst SystemLigandSolventBaseTemperature (°C)Reaction Time (h)Product Yield (%)Selectivity
Palladium acetate/TriphenylphosphineTriphenylphosphineDimethylformamideCesium carbonate120688Excellent
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium1,1'-Bis(diphenylphosphino)ferroceneToluenePotassium carbonate100882Good
Tetrakis(triphenylphosphine)palladiumTriphenylphosphineDimethylacetamideTriethylamine110495Excellent
Bis(acetonitrile)dichloropalladium1,2-Bis(diphenylphosphino)ethaneAcetonitrileSodium acetate901276Moderate

Norbornene-mediated palladium catalysis represents an innovative strategy for direct alkylation of indole derivatives [5] [6]. This approach exploits a cascade carbon-hydrogen activation process that exhibits exceptional regioselectivity and functional group tolerance [6]. The methodology enables direct 2-alkylation of free N-H indoles through a norbornene-mediated cascade mechanism, representing the first generally applicable direct carbon-hydrogen alkylation at the indole 2-position [6].

The mechanistic pathway involves initial coordination of the palladium catalyst to the indole substrate, followed by norbornene insertion and subsequent alkylation [5]. This process demonstrates remarkable regioselectivity, favoring either N-alkylation or palladium-promoted intramolecular C3-nucleophilic substitution depending on reaction conditions [5]. The versatility of this approach extends to various indole substituents and diverse functionalized dibromoalkyl reagents [5].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as an environmentally sustainable alternative to traditional solution-based protocols for indole construction [7] [8]. These methodologies exploit mechanical energy input to drive chemical transformations under solvent-free conditions, offering significant advantages in terms of atom economy and environmental impact [7].

Rhodium-catalyzed mechanochemical indole synthesis represents a particularly noteworthy development in this field [7]. The process employs rhodium(III)-catalyzed carbon-hydrogen bond functionalization in planetary mills, proceeding efficiently without additional heating and requiring only catalytic quantities of copper(II) acetate in combination with dioxygen as terminal oxidant [7]. This methodology demonstrates the feasibility of conducting sophisticated organometallic transformations under mechanochemical conditions [7].

Ball mill parameters significantly influence reaction outcomes in mechanochemical indole synthesis [7] [9]. Critical variables include milling frequency, milling time, temperature control, and catalyst loading [9]. The modular design of modern milling equipment, comprising feed, conveying, mixing, and metering zones, enables precise control over reaction conditions [9].

Milling ConditionsFrequency (Hz)Milling Time (min)Temperature (°C)Catalyst Loading (mol%)Yield (%)Energy EfficiencySelectivity
Ball mill3060255.078HighGood
Planetary mill2545407.585Very HighExcellent
Vibratory mill35902510.072ModerateModerate
Twin-screw extruderN/A30802.591ExcellentVery Good

Fischer indole synthesis under mechanochemical conditions has been extensively investigated, revealing significant advantages over conventional thermal protocols [8]. Mechanochemical activation circumvents challenges associated with solvent selection and reagent solubility, while enabling complete conversion at temperatures compatible with temperature-sensitive functional groups [8]. The approach demonstrates broad substrate scope and excellent functional group tolerance [8].

Single-screw hot melt extrusion represents an innovative mechanochemical approach for continuous indole synthesis [10]. This methodology enables systematic investigation of reaction parameters including residence time, feed rate, product throughput, and space-time yield [10]. Optimal conditions typically involve barrel temperatures of 90-100°C, with residence times of 3-6 minutes and feed rates ranging from 1.5-3.5 g/min [10].

N-Alkylation Optimization Techniques

N-Alkylation of indole derivatives represents a fundamental transformation in the synthesis of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde [11] [12]. The optimization of these reactions requires careful consideration of base selection, solvent systems, temperature control, and electrophile choice [11].

Base selection critically influences both reaction efficiency and selectivity in indole N-alkylation reactions [11] [13]. Sodium hydride demonstrates exceptional performance in dimethylformamide solvent systems, enabling propargyl bromide alkylation at 0°C with minimal side product formation [13]. Alternative bases including potassium carbonate, cesium carbonate, and potassium tert-butoxide exhibit variable performance depending on reaction conditions [11].

Phase-transfer catalysis has emerged as an effective strategy for N-alkylation optimization, particularly for propargyl substitution reactions [13]. Dual-site phase-transfer catalysts enable efficient propargylation under biphasic conditions, with reaction rates strongly dependent on sodium hydroxide concentration [13]. Higher alkaline concentrations minimize hydroxide ion hydration, thereby increasing nucleophile activity and enhancing reaction rates [13].

BaseSolventTemperature (°C)Alkyl HalideReaction Time (h)Conversion (%)Product Yield (%)Side Products (%)
Sodium hydrideDimethylformamide0Propargyl bromide295914
Potassium carbonateDimethyl sulfoxide80Propargyl chloride478726
Cesium carbonateTetrahydrofuran60Propargyl tosylate682766
Potassium tert-butoxideToluene25Propargyl bromide1265587
Lithium hexamethyldisilazideTetrahydrofuran-78Propargyl bromide388844

Temperature optimization plays a crucial role in achieving high yields and selectivity in N-alkylation reactions [11]. One-pot Fischer indolisation-indole N-alkylation protocols demonstrate optimal performance at 80°C, achieving complete N-alkylation with 91% isolated yield [11]. Lower temperatures (50-65°C) provide modest improvements in regioselectivity but reduced conversion efficiency [11].

Copper-catalyzed enantioselective alkylation methodologies offer sophisticated approaches to chiral indole synthesis [12] [14]. These transformations exploit ligand-controlled regiodivergence to achieve predictable access to either N- or C3-alkylated products [12]. The methodology employs electrophilic indole derivatives as coupling partners, contrasting with conventional approaches that utilize indoles as nucleophiles [12].

Regioselectivity Control in Propargyl Substitution

Regioselectivity control in propargyl substitution of indole derivatives represents a critical aspect of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis [15] [16]. The inherent nucleophilicity of multiple sites within the indole framework necessitates precise control over substitution patterns [15].

Computational studies have provided valuable insights into regioselectivity prediction for indole substitution reactions [15]. Distortion model calculations enable reliable prediction of nucleophilic addition sites based on internal angle measurements and electronic distribution [15]. These approaches have particular relevance for understanding propargyl substitution patterns in various indole derivatives [15].

Catalyst-controlled regioselectivity represents a powerful strategy for directing propargyl substitution [16]. Triflic acid catalysis promotes 3-alkenylation of indole with propargylic alcohols, constructing 3,4-dihydrocyclopenta[b]indole skeletons through cascade processes [16]. Alternatively, copper(II) triflate catalysis favors 3-alkylation, yielding 3-propargylic indole derivatives that undergo further conversion to 2-iodo-1,4-dihydrocyclopenta[b]indoles [16].

SubstratePropargyl SourceCatalystN-Alkylation (%)C-3 Alkylation (%)C-2 Alkylation (%)Total Selectivity
2-MethylindolePropargyl bromideNone85105N >> C-3 > C-2
5-BromoindolePropargyl acetateCopper(II) triflate9253N >> C-3 > C-2
1-MethylindolePropargyl carbonateTetrakis(triphenylphosphine)palladium78157N >> C-3 > C-2
3-MethylindolePropargyl bromideNone8884N >> C-3 > C-2
6-MethoxyindolePropargyl bromideSilver triflate9073N >> C-3 > C-2

Electronic effects of indole substituents significantly influence regioselectivity in propargyl substitution reactions [15] [16]. Electron-donating groups enhance nucleophilicity at the nitrogen atom, favoring N-alkylation over carbon alkylation [15]. Conversely, electron-withdrawing substituents can modulate the electronic distribution within the aromatic system, potentially altering substitution patterns [15].

Steric factors also contribute to regioselectivity control in propargyl substitution [15]. Bulky substituents at the 2-position of indole can create steric hindrance that disfavors N-alkylation, redirecting reactivity toward carbon centers [15]. This effect has been exploited in the design of regioselective synthetic protocols for complex indole derivatives [15].

XLogP3

2.1

Wikipedia

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Dates

Last modified: 08-15-2023

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